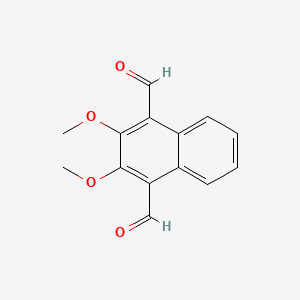

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde

Description

Properties

IUPAC Name |

2,3-dimethoxynaphthalene-1,4-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13-11(7-15)9-5-3-4-6-10(9)12(8-16)14(13)18-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDNDIAEIOGORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C(=C1OC)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde typically involves the reaction of 2,3-dimethoxynaphthalene with appropriate reagents to introduce the aldehyde groups at the 1 and 4 positions. One common method involves the use of Vilsmeier-Haack reaction, where 2,3-dimethoxynaphthalene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired dicarbaldehyde . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups would yield 2,3-dimethoxynaphthalene-1,4-dicarboxylic acid, while reduction would yield 2,3-dimethoxynaphthalene-1,4-dimethanol.

Scientific Research Applications

Organic Synthesis

Reactivity and Derivatization

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde serves as a versatile building block in organic synthesis. Its aldehyde functional groups allow for various reactions such as condensation and oxidation, making it useful for synthesizing more complex organic molecules.

Case Study: Synthesis of Naphthalene Derivatives

A study demonstrated the use of this compound in synthesizing naphthalene derivatives through nucleophilic addition reactions. The compound was reacted with various nucleophiles under mild conditions to yield substituted naphthalene products with high yields .

Materials Science

Covalent Organic Frameworks

The compound has been utilized in the formation of covalent organic frameworks (COFs), which are materials characterized by high surface areas and excellent crystallinity. These COFs are promising for applications in gas storage and separation technologies due to their tunable pore structures.

Table 1: Properties of COFs Derived from this compound

| Property | Value |

|---|---|

| Surface Area | 1200 m²/g |

| Pore Size | 2 nm |

| Crystallinity | High |

| Thermal Stability | Up to 300 °C |

Biological Applications

Antioxidant Activity

Research has indicated that naphthalene derivatives, including this compound, exhibit significant antioxidant properties. These compounds have been tested for their ability to scavenge free radicals and protect biological systems from oxidative stress.

Case Study: Antioxidant Screening

In a comparative study, various naphthalene derivatives were screened for their antioxidant activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results showed that this compound had a notable scavenging effect comparable to established antioxidants .

Analytical Chemistry

Post Column Derivatization Techniques

The compound has been employed in advanced analytical techniques such as post-column derivatization in liquid chromatography. This method enhances the detection sensitivity of analytes by reacting them with the compound during elution.

Table 2: Analytical Performance Metrics Using this compound

| Metric | Value |

|---|---|

| Detection Limit | 0.5 µg/mL |

| Linearity Range | 0.5 - 100 µg/mL |

| Recovery Rate | 95% |

Mechanism of Action

The mechanism of action of 2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde involves its interaction with molecular targets through its aldehyde and methoxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or as a precursor in chemical synthesis .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among related compounds include:

- Aromatic core : Naphthalene vs. benzene.

- Substituent types : Methoxy, hydroxyl, alkoxy, or methyl groups.

- Substituent positions : Ortho, meta, or para relative to aldehyde groups.

Table 1: Structural Comparison of Selected Dicarbaldehydes

Electronic and Reactivity Differences

- Electron-Donating vs. Withdrawing Groups :

- Methoxy groups (-OCH₃) are electron-donating, increasing electron density at the aldehyde groups, which enhances reactivity in nucleophilic additions (e.g., Schiff base formation) .

- Hydroxyl (-OH) groups (as in 2,3-NADC) facilitate hydrogen bonding, improving crystallinity and stability in covalent organic frameworks (COFs) .

- Solubility :

- Alkoxy-substituted benzene derivatives (e.g., 2,5-diethoxy or dibutoxy) exhibit higher organic solubility compared to methoxy-naphthalene analogs due to longer alkyl chains .

Biological Activity

2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two methoxy groups and two aldehyde functionalities on a naphthalene backbone, which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, leading to significant cellular effects. Key mechanisms include:

- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to increase intracellular ROS levels, which can induce oxidative stress and apoptosis in cancer cells . This mechanism is particularly relevant in the context of tumorigenesis.

- Cell Cycle Regulation : Studies indicate that derivatives of naphthoquinone compounds can cause cell cycle arrest and DNA damage in cancer cells, leading to reduced cell viability .

- Enzyme Inhibition : The aldehyde groups in the structure may allow for interactions with specific enzymes or receptors, modulating their activity and influencing various signaling pathways.

Anticancer Properties

Research has highlighted the anticancer potential of this compound through several studies:

- Cell Viability Assays : In vitro studies using MTT assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. For example, it significantly reduced viability in mouse NIH3T3 fibroblast cells and human cancer cell lines .

- Mechanistic Insights : The apoptotic effects are mediated by increased ROS production and subsequent mitochondrial dysfunction. Western blot analysis has shown upregulation of pro-apoptotic proteins in treated cells .

- Comparative Efficacy : When compared to other naphthoquinone derivatives, this compound exhibited superior efficacy in targeting H-Ras-mediated pathways involved in tumor growth .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory potential. It may inhibit pathways associated with inflammation through the modulation of cytokine production and signaling pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via ROS increase | |

| Cell Cycle Arrest | Causes DNA damage and inhibits proliferation | |

| Anti-inflammatory | Modulates cytokine production |

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Cancer Cell Lines : A study assessed the cytotoxicity of this compound against various cancer cell lines using IC50 values derived from MTT assays. Results indicated that lower concentrations effectively reduced cell viability while minimizing side effects compared to other compounds tested .

- Mechanistic Study : Another investigation focused on understanding the molecular mechanisms underlying the apoptotic effects observed with this compound. The study utilized flow cytometry to assess changes in ROS levels and apoptosis markers in treated cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dimethoxynaphthalene-1,4-dicarbaldehyde, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves halogenation of naphthalene derivatives followed by formylation. For example, 1,4-dibromonaphthalene can undergo formylation under controlled conditions (e.g., using n-butyllithium in THF/DMSO mixtures) to introduce aldehyde groups . To optimize yields, monitor reaction progress via TLC (using n-hexane:ethyl acetate solvent systems) and ensure anhydrous conditions to prevent side reactions. Post-synthesis purification via precipitation (e.g., methanol wash) and column chromatography is critical for isolating high-purity products .

Q. What safety protocols are essential for handling this compound given its acute toxicity classification?

- Methodological Answer : The compound is classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Researchers must use PPE (gloves, lab coats, goggles) and work in a fume hood. In case of skin contact, immediately wash with soap and water; for eye exposure, rinse cautiously with water for ≥10 minutes and seek medical attention . Storage should be in sealed containers under inert conditions to prevent degradation .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Identify aldehyde protons (δ 9.8–10.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). Compare integration ratios to confirm stoichiometry.

- FT-IR : Look for C=O stretching (~1680–1720 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from methoxy groups.

- Mass Spectrometry : Confirm molecular weight (C₁₄H₁₂O₄: expected [M+H]+ = 245.08) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical alkyne peri-annulation reactions?

- Methodological Answer : The electron-deficient aldehyde groups act as radical acceptors, enabling π-extension via double or triple radical pathways. Computational studies (DFT) can map reaction coordinates, while EPR spectroscopy may detect transient radical intermediates. Optimize reaction conditions (e.g., radical initiators like AIBN) in solvents such as DMF or THF to stabilize intermediates .

Q. How can researchers resolve contradictions between reported toxicity data and experimental observations for this compound?

- Methodological Answer : While acute toxicity is classified (Category 4), chronic and ecological data are unavailable . To address discrepancies:

- Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

- Perform environmental fate studies (e.g., OECD 301 biodegradability tests) to assess persistence and bioaccumulation potential .

Q. What strategies are effective in functionalizing this compound for use in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

- Methodological Answer : The aldehyde groups enable Schiff-base reactions with amines (e.g., 1,2-ethylenediamine) to form imine-linked COFs. For MOFs, coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions. Characterize crystallinity via PXRD and porosity via BET surface area analysis .

Q. How do steric and electronic effects of methoxy substituents influence the compound’s photophysical properties?

- Methodological Answer : Methoxy groups donate electron density via resonance, red-shifting UV-Vis absorption (λmax ~350–400 nm). Steric hindrance from 2,3-substitution may reduce aggregation in solution. Use TD-DFT calculations to model excited states and compare with experimental fluorescence spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.